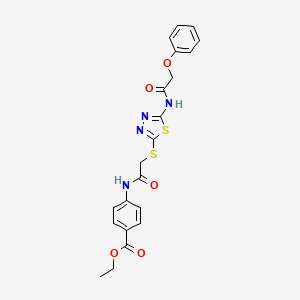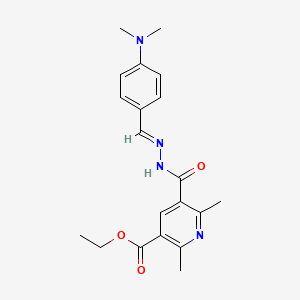
Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound primarily used in various scientific research applications. It is notable for its multifaceted nature, capable of participating in numerous chemical reactions. This compound’s structure includes a thiadiazole ring, a phenoxy group, and an acetamido linkage, lending it unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate generally involves multi-step reactions that include:
Synthesis of the 1,3,4-thiadiazole ring.
Formation of the phenoxyacetamido group.
Conjugation of these groups with benzoic acid derivatives under controlled reaction conditions such as temperature, solvent choice, and catalysts.
Industrial Production Methods: Industrial production may leverage scalable chemical processes involving the above steps but optimized for large-scale yields. Techniques such as continuous flow synthesis and the use of high-pressure reactors can enhance productivity and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidative reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions might involve agents like sodium borohydride.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring and acetamido groups.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: Products formed from these reactions often include substituted thiadiazole derivatives, reduced forms of the original compound, and various oxidation products.
Scientific Research Applications
Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate finds applications across various fields:
Chemistry: : As an intermediate in organic synthesis.
Biology: : In studying the effects on cellular processes due to its structural components.
Medicine: : Potential pharmaceutical applications owing to its biological activity.
Industry: : Utilized in the production of specialized chemicals and materials.
Mechanism of Action
This compound exerts its effects through its interaction with biological molecules. The molecular targets might include enzymes, receptors, or other cellular proteins. The thiadiazole ring, in particular, may be crucial in binding to active sites of enzymes, inhibiting or modulating their activity. This can influence various biochemical pathways, leading to observable biological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to its specific substitutions and functional groups. Similar compounds include:
Ethyl 4-(2-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate: .
Ethyl 4-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate: .
These compounds share the thiadiazole ring and acetamido groups but differ in their substituents, impacting their chemical reactivity and biological activities.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c1-2-29-19(28)14-8-10-15(11-9-14)22-18(27)13-31-21-25-24-20(32-21)23-17(26)12-30-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKRYYJGPWYMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2972931.png)

![5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2972935.png)
![4-acetyl-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2972937.png)
![4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2972940.png)


![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2972947.png)




![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B2972953.png)
